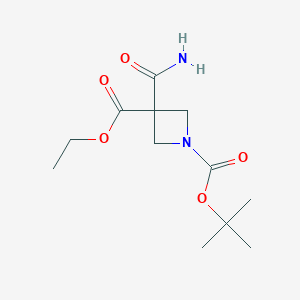

1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHWSMCZSPERFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144833 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105663-94-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate

The physicochemical properties of this compound, as determined by the rigorous protocols outlined in this guide, form the bedrock of its preclinical development profile. The interplay between lipophilicity, solubility, and ionization will govern its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This data is not merely descriptive; it is predictive. It allows medicinal chemists and formulation scientists to make informed decisions, anticipate challenges, and rationally design the optimal path forward for this promising drug candidate. A thorough and trustworthy characterization, as detailed herein, is the first and most critical step toward minimizing attrition and maximizing the potential for clinical success. [1]

References

- This reference number is intentionally left blank.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for Green Chemistry. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available from: [Link]

-

Medicinal Chemistry. Importance of Physicochemical Properties In Drug Discovery. (2015). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

ResearchGate. Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

- This reference number is intentionally left blank.

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

- This reference number is intentionally left blank.

-

European Union. STANDARD OPERATING PROCEDURE for solubility testing. (2021). Available from: [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. Available from: [Link]

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]

- This reference number is intentionally left blank.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jbino.com [jbino.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate in Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins. The rational design of these degraders is a complex, multi-parameter optimization process. The choice of building blocks used to construct the E3 ligase-binding element is a critical determinant of the final degrader's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical analysis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate , a key chemical scaffold for the synthesis of novel Cereblon (CRBN) E3 ligase modulators. We will explore the chemical rationale behind its design, provide detailed protocols for its incorporation into degrader molecules, and discuss its impact on the resulting degrader's biological activity.

Introduction: The Need for Diversified E3 Ligase Modulators

The majority of clinical and preclinical PROTACs utilize derivatives of thalidomide, pomalidomide, or lenalidomide to engage the Cereblon (CRBN) E3 ligase complex. While these "IMiD" compounds have proven highly effective, there is a growing need for novel CRBN-binding moieties that can offer differentiated pharmacological profiles, improved physicochemical properties, and potentially new protein degradation specificities. The rigid, sp³-rich azetidine scaffold of This compound provides a unique three-dimensional presentation of key pharmacophoric elements, making it an attractive starting point for the development of next-generation CRBN modulators.

Physicochemical Properties of the Building Block

This compound is a commercially available building block that serves as a versatile precursor for the synthesis of more complex CRBN ligands. Its key structural features are the azetidine ring, which provides a rigid and sp³-rich core, and the orthogonal protecting groups (Boc and ethyl ester), which allow for selective chemical manipulation.

| Property | Value | Source |

| Molecular Formula | C13H22N2O5 | |

| Molecular Weight | 286.33 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol |

Synthetic Utility and Experimental Protocols

The primary utility of This compound lies in its role as a precursor to a key intermediate in the synthesis of novel CRBN ligands. The following sections detail the synthetic workflow and provide step-by-step protocols.

General Synthetic Workflow

The overall strategy involves the selective deprotection of the Boc group, followed by the coupling of the resulting free amine to a linker, and finally, the elaboration of the ethyl ester and carbamoyl groups to form the glutarimide ring necessary for CRBN binding.

Caption: General synthetic workflow for elaborating the building block into a final CRBN ligand.

Step-by-Step Protocol: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, ethyl 3-carbamoylazetidine-3-carboxylate .

-

The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step-by-Step Protocol: Linker Coupling

This protocol describes the coupling of the deprotected azetidine to a linker with a terminal carboxylic acid.

Materials:

-

Ethyl 3-carbamoylazetidine-3-carboxylate (from step 3.2)

-

Linker-COOH (e.g., a PEG linker with a terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Linker-COOH (1.0 eq) in DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of ethyl 3-carbamoylazetidine-3-carboxylate (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired linked azetidine intermediate .

Rationale for Use and Impact on Degrader Properties

The incorporation of the azetidine-based scaffold can have a profound impact on the properties of the resulting protein degrader.

-

Improved Physicochemical Properties: The sp³-rich nature of the azetidine ring can lead to improved solubility and reduced planar character compared to traditional IMiD-based linkers, which can be beneficial for oral bioavailability.

-

Novel E3 Ligase Interactions: The unique vector and exit point from the azetidine ring can position the linker and the target-binding ligand in a different orientation relative to the E3 ligase, potentially leading to novel ternary complex formation and altered degradation profiles.

-

Reduced "Hook Effect": The formation of a stable ternary complex (Target-Degrader-E3 Ligase) is essential for efficient degradation. The specific geometry of the azetidine-based ligand may influence the cooperativity of ternary complex formation, potentially mitigating the "hook effect" at high degrader concentrations.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel CRBN modulators for targeted protein degradation. Its unique structural features offer the potential to create degraders with improved physicochemical properties and differentiated biological activity. As the field of TPD continues to evolve, the exploration of novel E3 ligase ligands derived from such innovative scaffolds will be crucial for unlocking the full therapeutic potential of this modality. Further research into the structural biology of how these azetidine-based ligands interact with CRBN and the resulting ternary complexes will undoubtedly accelerate the development of the next generation of protein degraders.

References

-

1-Boc-3-ethyl-3-carbamoyl-azetidine-1,3-dicarboxylate | C13H22N2O5 | Chemspace. Chemspace. Retrieved January 26, 2026, from [Link]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate for PROTACs

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Rigid Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][3][4] The linker is not merely a spacer; its length, rigidity, and chemical properties are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[6][7] Their strained ring structure imparts a degree of rigidity that is highly desirable in linker design for PROTACs.[3] This rigidity can help to pre-organize the warhead and E3 ligase ligand in a favorable orientation for ternary complex formation, potentially leading to improved potency and selectivity.[3][5]

This application note provides a detailed protocol for the synthesis of 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, a key intermediate for the construction of azetidine-based PROTAC linkers. The 3,3-disubstituted nature of this scaffold allows for precise control over the linker's vectorality and attachment points.

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted below.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Azetidine-3-carboxylic acid | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Commercially Available |

| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |

| 1,4-Dioxane | Anhydrous | Commercially Available |

| Ethyl Chloroformate | ≥97% | Commercially Available |

| N-Methylmorpholine (NMM) | ≥99% | Commercially Available |

| Ammonium hydroxide (NH₄OH) | 28-30% solution | Commercially Available |

| Iodoethane | ≥99% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | HPLC Grade | Commercially Available |

| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Hydrochloric acid (HCl) | 1 M solution | Commercially Available |

Step 1: Synthesis of 1-Boc-azetidine-3-carboxylic acid

Rationale: The first step involves the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[8] This protection prevents unwanted side reactions of the amine in subsequent steps.

Protocol:

-

To a solution of azetidine-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 equiv.) and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted di-tert-butyl dicarbonate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 1-Boc-3-carbamoylazetidine-3-carboxylic acid

Rationale: This step introduces the carbamoyl group at the 3-position of the azetidine ring. The carboxylic acid is first activated with ethyl chloroformate in the presence of a non-nucleophilic base, N-methylmorpholine (NMM), to form a mixed anhydride. This activated intermediate then readily reacts with ammonia (from ammonium hydroxide) to form the desired amide.

Protocol:

-

Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.

-

Add N-methylmorpholine (1.1 equiv.) dropwise, maintaining the temperature below -10 °C.

-

Slowly add ethyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature does not exceed -10 °C. Stir the resulting mixture for 1 hour at -15 °C.

-

In a separate flask, cool a solution of ammonium hydroxide (5.0 equiv.) to 0 °C.

-

Slowly add the mixed anhydride solution from step 3 to the cold ammonium hydroxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, adjust the pH of the reaction mixture to ~9 with 1 M NaOH.

-

Wash the aqueous mixture with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-3-carbamoylazetidine-3-carboxylic acid.

Step 3: Synthesis of this compound

Rationale: The final step is the esterification of the remaining carboxylic acid with iodoethane. This is a standard Williamson ether synthesis-type reaction where the carboxylate, formed by deprotonation with a mild base like potassium carbonate, acts as a nucleophile. Anhydrous DMF is used as a polar aprotic solvent to facilitate the S_N2 reaction.

Protocol:

-

To a solution of 1-Boc-3-carbamoylazetidine-3-carboxylic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equiv.).

-

Add iodoethane (1.2 equiv.) to the suspension and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound, as a colorless oil or white solid.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Application in PROTAC Synthesis

The synthesized this compound is a versatile building block for PROTAC linkers. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or the carbamoyl group can be modified. This allows for the modular and efficient assembly of PROTACs with varying linker lengths and attachment points.

Caption: Functionalization for PROTAC assembly.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The rationale behind each synthetic step is explained, emphasizing the importance of this rigid scaffold in the design of next-generation PROTACs. By providing a reliable synthetic route to this key intermediate, we aim to facilitate research and development in the exciting field of targeted protein degradation.

References

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link])

- Google Patents. Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

-

PubMed Central. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

National Institutes of Health. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Available at: [Link]

-

Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. Available at: [Link]

-

Boc-Azetidine-3-Carboxylic Acid Suppliers USA. 1-boc-azetidine-3-carboxylic acid. Available at: [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

ResearchGate. Classification of most common linkers used in PROTAC design based on... Available at: [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

-

Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Available at: [Link]

-

ACS Publications. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. Available at: [Link]

-

PubMed Central. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Available at: [Link]

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

-

PubChem. 1-tert-Butyl 3-ethyl 2-oxopyrrolidine-1,3-dicarboxylate. Available at: [Link]

-

Bio-Connect. NQC76763 tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxyla... Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Integration of Azetidine Building Blocks in Modern Drug Discovery

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Medicinal chemists are increasingly looking beyond flat, aromatic systems towards three-dimensional, sp³-rich scaffolds that offer superior properties. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful building block.[1] Despite its inherent ring strain (approx. 25.4 kcal/mol), the azetidine scaffold is significantly more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough to enable unique chemical transformations.[2]

This unique combination of properties—conformational rigidity, a polar nitrogen atom, and a three-dimensional exit vector—makes azetidine a "privileged" motif.[1][2] Its incorporation into molecular designs can lead to profound improvements in aqueous solubility, metabolic stability, and target-binding affinity.[1] The successful integration of azetidines into several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , serves as definitive validation of their therapeutic potential.[1]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the strategic application of azetidine building blocks, covering their synthesis, functionalization, and role as bioisosteric replacements, supported by field-proven protocols and mechanistic insights.

The Azetidine Motif: A Tool for Physicochemical and Pharmacokinetic Optimization

The decision to incorporate an azetidine into a drug candidate is driven by its ability to solve common challenges in medicinal chemistry. Its utility stems from a unique set of structural and chemical characteristics.

A Superior Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another to enhance desired properties without compromising biological activity. The azetidine ring is an excellent bioisostere for several common motifs.

-

Rationale: Replacing sterically demanding or metabolically liable groups like gem-dimethyl or tert-butyl with an azetidin-3-yl moiety can maintain or improve potency while significantly enhancing solubility and reducing lipophilicity. Similarly, it can replace larger heterocycles like piperidine or pyrrolidine, offering a more compact and rigid vector.[3]

Caption: Bioisosteric replacement strategies using the azetidine scaffold.

Impact on Pharmacokinetic Properties

The rigid, non-planar structure of the azetidine ring has a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

| Property | Challenge with Traditional Scaffolds | Azetidine Solution & Rationale |

| Metabolic Stability | Aliphatic chains or aromatic rings are susceptible to CYP450-mediated oxidation. | The azetidine ring itself is generally stable to metabolism. Its placement can shield adjacent, metabolically vulnerable positions. The nitrogen atom's pKa is also lowered compared to larger cyclic amines, reducing its interaction with metabolic enzymes. |

| Aqueous Solubility | High lipophilicity (logP) leads to poor solubility, hindering formulation and bioavailability. | The polar nitrogen atom acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to its carbocyclic or more lipophilic heterocyclic counterparts.[1] |

| Permeability | High polarity can sometimes reduce passive diffusion across cell membranes. | The compact nature of the azetidine ring provides a balance. It increases polarity without the significant increase in size that often hampers permeability, occupying a favorable region of chemical space. |

| Target Affinity | Flexible linkers can lead to an entropic penalty upon binding to a target. | The conformational rigidity of the azetidine ring pre-organizes the substituents into a defined orientation, reducing the entropic cost of binding and potentially leading to higher affinity and selectivity.[1] |

Core Synthetic Methodologies and Protocols

The accessibility of diversely functionalized azetidine building blocks is critical for their widespread adoption. While historically challenging to synthesize, modern methods have made their production scalable and modular.[4]

Caption: Major synthetic pathways to functionalized azetidines.

Protocol: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

This is a foundational method for synthesizing N-substituted azetidines. The strategy involves forming a 1,3-aminopropanol backbone and converting the hydroxyl into a good leaving group to facilitate an intramolecular SN2 reaction.

-

Causality Behind Experimental Choices:

-

Leaving Group: Mesylate (Ms) or tosylate (Ts) are chosen because they are excellent leaving groups that are easily formed from alcohols under mild conditions.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine (or a protected precursor like a sulfonamide) without competing in the SN2 reaction.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for SN2 reactions, as it solvates the cation without strongly solvating the nucleophilic anion, thus increasing its reactivity.

-

Step-by-Step Methodology:

-

Mesylation:

-

To a solution of the N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (Et₃N) (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Monitor by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

-

-

Cyclization:

-

Dissolve the crude mesylate in anhydrous DMF (0.1 M).

-

Add potassium carbonate (K₂CO₃) (3.0 eq).

-

Heat the mixture to 80-90 °C and stir overnight. The elevated temperature is necessary to overcome the activation energy for forming the strained four-membered ring.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc-azetidine.

-

Protocol: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)

This modern and highly modular approach leverages the extreme ring strain of ABBs to drive reactions with a wide range of nucleophiles, directly installing functionality at the C3-position.[3][5]

-

Causality Behind Experimental Choices:

-

Acid Catalyst: For basic or weakly acidic nucleophiles (alcohols, anilines), a strong, non-nucleophilic Brønsted acid like triflic acid (TfOH) is required.[3] It protonates the ABB nitrogen, activating the strained C-N bonds towards nucleophilic attack. The triflate counter-anion is non-nucleophilic and will not compete.

-

Temperature: The initial addition is performed at low temperatures (-78 to -40 °C) to control the highly exothermic protonation and subsequent ring-opening, preventing side reactions.[3]

-

No Catalyst for Acidic Nucleophiles: Highly acidic nucleophiles like phenols or carboxylic acids can protonate the ABB directly, requiring no external catalyst.[3]

-

Step-by-Step Methodology (for an alcohol nucleophile):

-

Preparation:

-

To a solution of the alcohol nucleophile (1.2 eq) in anhydrous acetonitrile (CH₃CN) (0.1 M) under an argon atmosphere, cool the flask to -40 °C.

-

In a separate flask, prepare a solution of 1-Boc-1-azabicyclo[1.1.0]butane (1.0 eq) in CH₃CN.

-

-

Activation and Addition:

-

Slowly add triflic acid (TfOH) (0.9 eq) to the solution of the alcohol.

-

Add the solution of the ABB dropwise to the activated nucleophile solution at -40 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is basic.

-

Extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the 3-substituted azetidine.

-

Case Studies: Azetidine-Containing Drugs

The tangible success of azetidine building blocks is best illustrated by their presence in marketed pharmaceuticals across diverse therapeutic areas.

| Drug Name (Brand) | Therapeutic Area | Role of the Azetidine Moiety |

| Baricitinib (Olumiant) | Rheumatoid Arthritis (JAK Inhibitor) | The 3-(ethylsulfonyl)azetidine moiety provides a crucial vector that projects into a specific pocket of the Janus kinase active site, enhancing potency and selectivity. It also improves the overall physicochemical properties of the drug.[1] |

| Cobimetinib (Cotellic) | Melanoma (MEK Inhibitor) | The 3-(dimethylamino)azetidine group enhances aqueous solubility and serves as a key binding element, contributing to the drug's high potency against the MEK1 enzyme.[1][2] |

| Azelnidipine (Calblock) | Hypertension (Calcium Channel Blocker) | The azetidin-3-ol ester is a key structural feature that differentiates it from other dihydropyridine calcium channel blockers, contributing to its unique pharmacokinetic profile and long duration of action.[2][6] |

| Sarolaner (Simparica) | Veterinary Parasiticide | The azetidine ring is part of the spirocyclic core of the molecule, providing a rigid and defined three-dimensional structure essential for potent antagonism of insect GABA-gated chloride channels.[1] |

Conclusion and Future Outlook

Azetidine building blocks have transitioned from a synthetic curiosity to a mainstream tool in drug discovery. Their ability to confer conformational rigidity, improve metabolic stability, and enhance solubility makes them invaluable for overcoming common hurdles in lead optimization.[1][4] Advances in synthetic chemistry, particularly strain-release methodologies, have democratized access to a wide array of functionalized azetidines, enabling their rapid incorporation and evaluation in drug discovery programs.[3][5] As the pharmaceutical industry continues to explore novel chemical space and tackle increasingly challenging biological targets, the strategic application of these powerful four-membered heterocycles is set to expand, cementing their role as a cornerstone of modern medicinal chemistry.

References

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

-

Parmar, P., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

Han, J.-Q., et al. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Organic Letters. Available at: [Link]

-

Al-Gharabli, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Kee, C. W., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie. Available at: [Link]

-

O'Byrne, A. (2012). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Available at: [Link]

-

Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Zoller, J., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

-

Foley, D. J., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]

-

ResearchGate. (2021). Examples of azetidine-based bioisosters. Available at: [Link]

-

Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry. Available at: [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]

-

Singh, G. S., et al. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research. Available at: [Link]

-

Zhang, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

-

ResearchGate. (2026). Selected azetidine-containing spirocyclic pharmaceuticals. Available at: [Link]

-

ResearchGate. (2023). Background and conceptual design a Aza-azetidine bioisostere of piperazine. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Azetidines of pharmacological interest [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. enamine.net [enamine.net]

Application Note & Protocol: Strategies for Amide Coupling with Sterically Hindered Azetidine-3-Carboxylic Acid Derivatives

Introduction

Azetidine scaffolds are privileged structures in modern medicinal chemistry, serving as conformationally constrained bioisosteres for various functional groups. Their rigid framework allows for precise projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. The specific molecule, 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, presents a unique synthetic challenge due to the presence of a sterically hindered quaternary center at the 3-position. While this specific molecule lacks a free carboxylic acid for a direct amide coupling, it is structurally related to important building blocks like 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid. This application note will provide a comprehensive guide and a detailed protocol for the amide coupling of such sterically demanding azetidine-3-carboxylic acids, a crucial transformation for generating novel chemical entities in drug discovery programs.[1][2]

The formation of an amide bond is the most common reaction in medicinal chemistry, yet it can be challenging, especially with sterically hindered or electron-deficient coupling partners.[3] Standard conditions may lead to low yields, side reactions, or complete failure to react.[1][3] This guide will delve into the rationale behind selecting the appropriate coupling reagents and reaction conditions to overcome these challenges, ensuring a high-yielding and robust protocol.

Mechanism of Amide Bond Formation

The fundamental principle of amide coupling involves the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1][2] Direct condensation of a carboxylic acid and an amine is generally not feasible as it results in a non-productive acid-base reaction.[4] Coupling reagents facilitate this process by converting the carboxylic acid's hydroxyl group into a better leaving group, typically forming a highly reactive intermediate such as an active ester, an acylphosphonium species, or an acylisourea.[1][4]

Below is a generalized workflow for amide coupling:

Caption: General workflow for an amide coupling reaction.

The choice of coupling reagent is critical and depends on the specific substrates. For sterically hindered systems, highly reactive reagents are often required.

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available, each with its own advantages and disadvantages. For challenging substrates like our target azetidine, uronium/aminium or phosphonium-based reagents are generally preferred over carbodiimides due to their higher reactivity and lower propensity for side reactions.

| Coupling Reagent | Full Name | Advantages | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, effective for hindered amino acids, low racemization with additives like HOAt. | More expensive, can cause guanidinylation of the amine if not used correctly. |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Good reactivity, widely used, less expensive than HATU. | Less reactive than HATU for highly hindered systems. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, safer (non-explosive byproducts), byproducts are water-soluble, facilitating purification.[5][6] | Relatively newer and may be more expensive. |

| T3P® | Propylphosphonic Anhydride | Excellent for hindered substrates, water-soluble byproducts, often high yielding.[7] | Typically requires pyridine as a base, which can be difficult to remove. |

| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole | Cost-effective, water-soluble carbodiimide and byproducts. HOBt minimizes racemization.[8] | Can be less effective for severely hindered substrates compared to uronium salts.[3] |

For the purpose of this protocol, we will focus on HATU due to its well-documented success in coupling sterically demanding substrates.[3]

Core Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid with a generic primary amine (R-NH₂).

Materials and Reagents:

-

1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid

-

Amine (R-NH₂)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (e.g., silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(tert-butoxycarbonyl)-3-(carbamoyl)azetidine-3-carboxylic acid (1.0 eq).

-

Add HATU (1.1 eq) to the flask.

-

Dissolve the solids in anhydrous DMF (use a concentration of approximately 0.1-0.2 M).

-

-

Activation:

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the stirred solution. The order of addition is crucial; adding the base last prevents premature decomposition of HATU.[9]

-

Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is often beneficial for hindered substrates.[9]

-

-

Amine Addition:

-

In a separate vial, dissolve the amine (R-NH₂) (1.2 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the reaction mixture at 0 °C.

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Reaction Monitoring:

-

To monitor by TLC, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane and methanol).

-

Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin if the starting amine is visible). The product should have a different Rf value than the starting materials.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help remove DMF and unreacted reagents.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (as determined by TLC analysis) to afford the pure amide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Visualizing the Amide Coupling Mechanism

The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-active ester.

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions.[9][10]

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance of the amine or acid is too great. 3. Reagents (especially DMF) are not anhydrous. 4. Base is not strong enough or is sterically hindered. | 1. Switch to a more powerful coupling reagent like COMU or consider converting the acid to an acyl fluoride.[3] 2. Increase reaction temperature (e.g., to 40-60 °C) or prolong reaction time. 3. Use freshly dried solvents and ensure reagents are stored properly. 4. Try a different non-nucleophilic base like 2,4,6-collidine. |

| Side Product Formation | 1. Guanidinylation of the amine by HATU/HBTU. 2. Epimerization if the carboxylic acid has a chiral center at the α-position. 3. Formation of N-acylurea with carbodiimide reagents. | 1. Use a phosphonium-based reagent (e.g., PyBOP) which does not cause guanidinylation, or use the pre-activation method described in the protocol. 2. Add a racemization suppressant like HOAt (inherent in HATU) or HOBt. Run the reaction at a lower temperature. 3. Use uronium/phosphonium reagents instead of carbodiimides. |

| Difficult Purification | 1. Byproducts are co-eluting with the product. 2. Residual DMF in the crude product. | 1. Use a coupling reagent with water-soluble byproducts (e.g., T3P, COMU, EDC).[5][7] 2. Perform thorough aqueous washes. For stubborn cases, high-vacuum drying or lyophilization from a dioxane/water mixture can remove residual DMF. |

References

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Reddit r/Chempros. (2022, March 24). amide coupling help. Retrieved from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. DOI:10.1039/C5OB02129D. Retrieved from [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. DOI: 10.1021/op2000646. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

-

Kumar, A., Sharma, G., & Singh, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. Retrieved from [Link]

-

ACS Applied Nano Materials. (2021). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link]

-

Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

-

Organic Letters. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

Application Notes & Protocols: The Strategic Deployment of 3,3-Disubstituted Azetidines in Modern Research

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2] Its inherent ring strain, pronounced three-dimensionality, and unique physicochemical properties offer a powerful toolset for overcoming common challenges in drug design.[2][3] This guide focuses specifically on 3,3-disubstituted azetidines, a subclass that provides rigid, non-stereogenic scaffolds for precise molecular engineering. We will explore the fundamental principles that make these structures advantageous, delve into their practical applications with case studies, and provide detailed protocols for their synthesis and incorporation into research pipelines.

The Azetidine Advantage: Why a Strained Ring is a Strategic Asset

The utility of the 3,3-disubstituted azetidine scaffold is rooted in a unique combination of structural and chemical properties that distinguish it from more common five- and six-membered heterocycles.[3]

-

Conformational Rigidity and Reduced Rotational Freedom: The four-membered ring is inherently strained and adopts a puckered conformation. The addition of two substituents at the C3 position effectively "locks" this conformation, significantly reducing the number of rotatable bonds in a molecule.[4] This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

-

Bioisosteric Replacement: 3,3-disubstituted azetidines are excellent bioisosteres for commonly used but often problematic functional groups. Most notably, they serve as replacements for the gem-dimethyl group and carbonyl functionalities.[4][5] This substitution strategy avoids the introduction of a new stereocenter while often improving key drug-like properties.[6]

-

Enhanced Physicochemical Profile: The incorporation of the polar, sp³-rich azetidine motif can profoundly impact a molecule's properties. It has been shown to:

-

Increase Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, disrupting crystal packing and improving solvation.[7]

-

Improve Metabolic Stability: The rigid, sterically hindered core can shield adjacent functional groups from metabolic enzymes.[2][4]

-

Provide Novel Exit Vectors: The substituents at the C3 position are projected in well-defined, perpendicular vectors, allowing chemists to explore previously inaccessible chemical space around a core scaffold.[7]

-

Application Note I: Enhancing Potency and Cellular Activity in Oncology

Case Study: Development of Novel STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often overactive in a variety of cancers, making it a prime therapeutic target. Research into small-molecule STAT3 inhibitors has led to the development of azetidine-based compounds that demonstrate significant improvements over previous generations of inhibitors.[8]

The Challenge: Early STAT3 inhibitors showed good in vitro activity but suffered from poor cell permeability and metabolic instability, limiting their therapeutic potential.

The Azetidine Solution: By replacing a flexible core with a rigid 3,3-disubstituted azetidine scaffold, researchers were able to lock the key pharmacophoric elements into the optimal binding conformation. This strategic modification led to several key improvements:

-

Enhanced Cellular Potency: Several azetidine-containing analogues demonstrated superior activity in cell-based assays compared to their predecessors.[8]

-

Improved Drug-like Properties: The azetidine core improved the overall physicochemical profile, leading to better cell permeability.

-

Mechanism of Action: These compounds were shown to inhibit the survival of cancer cells with constitutively active STAT3, suppress the expression of STAT3 target genes, and induce apoptosis (programmed cell death).[8]

Logical Workflow for Azetidine Integration in Drug Design

Caption: Workflow for integrating azetidines to solve common drug discovery issues.

Application Note II: Combating Antibiotic Resistance

Case Study: Novel Agents Against Multidrug-Resistant Tuberculosis

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains (MDR-TB).[9] A novel series of azetidine derivatives has been identified that shows potent bactericidal activity against both drug-sensitive and MDR-TB strains.[9]

The Challenge: New anti-TB drugs are urgently needed that act on novel targets and do not readily induce resistance.

The Azetidine Solution: A whole-cell phenotypic screen identified a series of azetidines with potent antitubercular activity.[9]

-

Novel Mechanism of Action: These compounds were found to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell envelope.[9] This mechanism is distinct from existing cell wall inhibitors.

-

Overcoming Resistance: Crucially, these azetidine-based compounds demonstrated no detectable drug resistance, a critical advantage in the fight against MDR-TB.[9]

-

Favorable Profiles: The lead compounds exhibited promising toxicological and pharmacokinetic profiles, positioning them for further development as next-generation anti-TB therapies.

Bioisosteric Replacement of gem-Dimethyl with Azetidine

Caption: Visual representation of replacing a gem-dimethyl group with an azetidine core. (Note: Placeholder images used for R-groups)

Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

Traditional methods for synthesizing 3,3-disubstituted azetidines often involve multiple steps, harsh conditions, or have limited functional group tolerance.[4][10] A modern, modular approach using azetidinylation reagents provides a more practical and versatile route.[4][11] This protocol is based on the scandium-catalyzed substitution reaction of azetidinyl trichloroacetimidates.[4]

Objective: To synthesize a 3,3-disubstituted azetidine via electrophilic azetidinylation.

Materials:

-

N-Boc-3-hydroxy-3-phenylazetidine (Starting Material)

-

Trichloroacetonitrile (Cl₃CCN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Scandium(III) triflate (Sc(OTf)₃)

-

Nucleophile (e.g., indole, pyrazole, thiol)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of the Azetidinyl Trichloroacetimidate (ATA) Reagent

-

Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxy-3-phenylazetidine (1.0 equiv) and anhydrous DCM (0.2 M).

-

Addition: Cool the solution to 0 °C. Add trichloroacetonitrile (1.5 equiv) dropwise, followed by the slow addition of DBU (0.1 equiv).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, the azetidinyl trichloroacetimidate (ATA), is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.

Part B: Sc(OTf)₃-Catalyzed Nucleophilic Substitution

-

Setup: To a separate flame-dried flask under argon, add the crude ATA from Part A (1.0 equiv), the chosen nucleophile (e.g., indole, 1.2 equiv), and anhydrous DCM (0.2 M).

-

Catalyst Addition: Add Sc(OTf)₃ (10 mol%) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the final 3,3-disubstituted azetidine product.

Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy to verify the structure and by high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The yields for this modular approach are typically high.[4]

Data Summary: Physicochemical Property Comparison

The strategic replacement of a common moiety like a gem-dimethyl group with a 3,3-disubstituted azetidine ring can lead to a dramatic improvement in drug-like properties.

| Property | Parent Compound (gem-Dimethyl) | Analogue (3,3-Disubstituted Azetidine) | Rationale for Change |

| Calculated LogP (cLogP) | Typically Higher | Typically Lower | The polar nitrogen atom increases hydrophilicity. |

| Aqueous Solubility | Low to Moderate | Moderate to High | Introduction of a hydrogen bond acceptor improves solvation.[7] |

| Metabolic Stability (t½) | Often Low | Significantly Higher | Steric shielding and removal of metabolically liable C-H bonds.[2] |

| Ligand Efficiency (LE) | Baseline | Often Improved | The rigid scaffold reduces the entropic penalty of binding. |

Conclusion and Future Outlook

3,3-Disubstituted azetidines are no longer a synthetic novelty but a validated strategic tool in the arsenal of medicinal chemists and drug discovery professionals. Their ability to confer conformational rigidity, act as effective bioisosteres, and improve fundamental physicochemical properties makes them invaluable for lead optimization.[2][7] As synthetic methods continue to evolve, becoming more modular and scalable, the application of these powerful scaffolds is set to expand further, enabling the design of next-generation therapeutics for a wide range of diseases, from cancer and infectious diseases to neurological disorders.[8][9][12]

References

-

Azetidine synthesis . Organic Chemistry Portal. [Link]

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . The Journal of Organic Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. (2026). [Link]

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . ResearchGate. [Link]

-

Yuan, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Journal of Medicinal Chemistry. [Link]

-

Cox, J. A. G., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly . Journal of Medicinal Chemistry. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design . (2019). Technology Networks. [Link]

-

Li, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines . Journal of the American Chemical Society. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . (2025). ChemRxiv. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . (2026). PubMed. [Link]

-

Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors . PubMed. [Link]

-

Scott, J. S., et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis . PMC. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents . (2025). The Journal of Organic Chemistry. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . (2021). LJMU Research Online. [Link]

-

Richardson, A. D., & Yoon, T. P. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions . Chemical Science. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control . (2016). MDPI. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines . (2025). Journal of the American Chemical Society. [Link]

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes . PMC. [Link]

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B... . (2022). ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azetidine synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. technologynetworks.com [technologynetworks.com]

Troubleshooting & Optimization

Navigating the Synthesis of Azetidine-Containing PROTAC Linkers: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of PROTACs incorporating azetidine derivatives in their linkers. The unique structural and physicochemical properties of azetidine-containing linkers offer exciting possibilities in optimizing PROTAC efficacy and drug-like properties. However, their synthesis can present specific challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the PROTAC with an azetidine linker is significantly lower than expected. What are the most common areas to investigate first?

Low overall yield in a multi-step synthesis is a common frustration. For azetidine-containing PROTACs, a systematic approach is key. Start by evaluating these critical points:

-

Integrity of Starting Materials: Before embarking on the synthesis, rigorously confirm the purity and identity of your azetidine derivative, E3 ligase ligand, and target protein ligand.[1] Techniques such as NMR and LC-MS are essential to ensure the starting materials have not degraded and are of the highest quality.

-

Efficiency of the Initial Coupling Reaction: The first amide or ether bond formation involving the azetidine linker is often a critical bottleneck. Inefficient conversion at this stage will cascade and dramatically reduce your overall yield.

-

Side Reactions Involving the Azetidine Ring: The inherent ring strain of azetidines can make them susceptible to undesired side reactions under certain conditions.[2][3] Be vigilant for potential ring-opening or rearrangement products.

-

Purification Challenges: The incorporation of an azetidine moiety can alter the polarity and solubility of your intermediates and final PROTAC. This may render standard purification methods, like normal-phase silica gel chromatography, less effective, leading to significant product loss.[4]

Q2: I'm observing incomplete consumption of my azetidine-containing starting material during the coupling reaction. What adjustments can I make?

Incomplete conversion is a frequent hurdle. Here’s a breakdown of potential causes and solutions:

-

Steric Hindrance: Azetidine derivatives, particularly those with substitution, can present significant steric bulk, hindering the approach of coupling reagents and the other binding partner.

-

Suboptimal Coupling Reagents: Not all coupling reagents are created equal, especially when dealing with sterically demanding or electronically unique substrates like azetidines.

-

Insufficient Activation: The carboxylic acid partner may not be fully activated, or the activated species may be too short-lived to react efficiently with the azetidine nitrogen.

-

Solvent and Base Effects: The choice of solvent and base can profoundly influence reaction rates and equilibria.

Troubleshooting Steps:

| Parameter | Recommendation | Rationale |

| Coupling Reagents | Experiment with a panel of coupling reagents such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine. | These reagents are known for their high efficiency in forming amide bonds, even with challenging substrates. |

| Reaction Temperature | While room temperature is a common starting point, gentle heating (e.g., 40-50 °C) can sometimes overcome activation energy barriers. Monitor for potential side reactions at elevated temperatures. | Increased temperature can enhance reaction kinetics. |

| Solvent Choice | If solubility is an issue or the reaction is sluggish in common solvents like DMF or DCM, consider switching to a more polar aprotic solvent like NMP or DMA.[1] | A suitable solvent ensures all reactants are fully dissolved and can interact effectively. |

| Order of Addition | Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the azetidine component can improve yields. | This ensures the activated species is readily available for reaction with the nucleophilic azetidine nitrogen. |

Q3: My LC-MS analysis reveals multiple unexpected peaks with similar mass-to-charge ratios to my desired product. What could be the source of these impurities?

The appearance of a complex mixture of products often points to side reactions. With azetidine linkers, consider these possibilities:

-

Ring-Opening: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[2][3] This is more likely under harsh acidic or basic conditions or in the presence of strong nucleophiles.

-

Protecting Group Instability: If you are using a protected azetidine derivative, the protecting group might be partially cleaved under the reaction conditions, leading to a mixture of protected and deprotected species.

-

Epimerization: If your azetidine linker or other components of the PROTAC contain chiral centers, epimerization can occur, especially under basic conditions or during prolonged reaction times.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Protecting Group Strategy for Azetidine Linkers

The choice of protecting group for the azetidine nitrogen is critical for a successful synthesis. The ideal protecting group should be stable to the reaction conditions used for linker elongation and coupling to the warhead and E3 ligase ligand, yet readily removable under mild conditions.

Common Protecting Groups for Azetidine and Their Applications:

| Protecting Group | Abbreviation | Deprotection Conditions | Advantages | Considerations |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA in DCM)[5] | Stable to a wide range of reaction conditions; commonly used in peptide synthesis.[6] | Not suitable if other acid-labile groups are present. |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and Fmoc protecting groups. | The catalyst can sometimes be poisoned by sulfur-containing compounds. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine in DMF)[6] | Mild deprotection conditions; ideal for solid-phase synthesis. | Not compatible with base-sensitive functional groups. |

Experimental Protocol: Boc Deprotection of an Azetidine-Containing Intermediate

-

Dissolve the Boc-protected azetidine intermediate in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

-

The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.

Guide 2: Purification Strategies for Polar, Azetidine-Containing PROTACs

The incorporation of an azetidine moiety, often as part of a more complex linker, can significantly increase the polarity of your PROTAC.[7] This can make purification by traditional normal-phase silica gel chromatography challenging, leading to poor separation and low recovery.

Recommended Purification Techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for purifying polar compounds.[4] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is typically used.

-

Ion-Exchange Chromatography: If your PROTAC has a net positive or negative charge, ion-exchange chromatography can be a powerful purification tool.

-

Size-Exclusion Chromatography (SEC): For larger PROTACs, SEC can be used to separate the desired product from smaller impurities.

Experimental Protocol: General RP-HPLC Purification

-

Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase).

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto a semi-preparative or preparative C18 RP-HPLC column.

-

Elute the compound using a gradient of acetonitrile or methanol in water (both containing 0.1% TFA).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.

Guide 3: Analytical Characterization of Azetidine-Containing PROTACs